molecular formula C18H20N2O3S B2840752 ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 123044-05-3

ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2840752
CAS No.: 123044-05-3
M. Wt: 344.43
InChI Key: JSQQPPIJDHTZAX-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a bicyclic core structure fused with a thiazole and pyrimidine ring. Key substituents include:

  • Ethyl group at position 2, influencing steric bulk and lipophilicity.
  • Methyl group at position 7, modulating electronic effects.
  • Phenyl ring at position 5, enhancing π-π stacking interactions.
  • Ethyl carboxylate at position 6, affecting solubility and reactivity.

This compound is synthesized via condensation reactions involving thiazole precursors and electrophilic reagents, as demonstrated in methods from related derivatives . Its structural features are critical for biological activity, particularly in anticancer research, where thiazolo[3,2-a]pyrimidines inhibit enzymes like cyclin-dependent kinases .

Properties

IUPAC Name

ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-4-13-16(21)20-15(12-9-7-6-8-10-12)14(17(22)23-5-2)11(3)19-18(20)24-13/h6-10,13,15H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQQPPIJDHTZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves several steps. One common method includes the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of a base, followed by cyclization with an appropriate aldehyde . The reaction conditions typically involve refluxing the mixture in a suitable solvent such as ethanol or acetonitrile. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the thiazole or pyrimidine rings are replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions with various aldehydes or ketones to form new heterocyclic compounds.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit potent anticancer properties. Ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating specific signaling pathways associated with cell death .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicate that this compound exhibits significant inhibitory effects against a range of bacterial and fungal strains. The mechanism of action is thought to involve the disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Research indicates that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Crystal Engineering

This compound has been utilized in crystal engineering applications due to its unique structural properties. The compound can form non-centrosymmetric crystals that are useful for various optical applications. The hydrogen bonding interactions within its crystal lattice have been studied to optimize conditions for creating chiral supramolecular assemblies .

Photonic Devices

The optical properties of thiazolo[3,2-a]pyrimidine derivatives make them suitable candidates for use in photonic devices. This compound has been investigated for its potential application in light-emitting diodes (LEDs) and laser technologies due to its favorable electronic properties and stability under operational conditions .

Synthesis and Characterization

A detailed synthesis protocol for this compound involves a three-step process starting from readily available starting materials such as benzaldehyde and thiourea. The final product is characterized using techniques like NMR spectroscopy and mass spectrometry to ensure high purity levels suitable for biological testing.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation, while its anti-inflammatory action could be due to the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse properties depending on substituent patterns. Below is a detailed comparison with structurally related compounds:

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Positions) Melting Point (°C) logP Key Structural Features
Target Compound 2-ethyl, 7-methyl, 5-phenyl, 6-ethyl carboxylate Not reported ~4.95* Enhanced lipophilicity due to ethyl and phenyl groups; planar core with minor deviations .
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-bromophenyl) Not reported ~5.2 Bromine increases molecular weight and polarizability; strong π-halogen interactions .
Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-(2-acetoxybenzylidene) Not reported ~3.8 Acetoxy group introduces polarity; non-planar benzylidene moiety disrupts crystallinity .
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-(3-phenylallylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-(3-phenylallylidene), 5-(4-methylphenyl) Not reported ~5.5 Extended conjugation from allylidene group; increased rigidity .
Ethyl 5-(3-fluorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(3-fluorophenyl), 2-(4-fluorobenzylidene) Not reported ~4.7 Fluorine atoms enhance electronegativity; stronger hydrogen-bonding capacity .

*Calculated using ClogP values from analogous compounds .

Crystallographic and Structural Insights

  • Planarity: The target compound’s thiazolo[3,2-a]pyrimidine core is nearly planar (r.m.s. deviation < 0.1 Å), except for the phenyl-bearing C atom (deviation: 0.177 Å) . In contrast, benzylidene-substituted derivatives exhibit significant non-planarity (e.g., dihedral angles up to 89.86° with pendant rings) .
  • Hydrogen Bonding : The 3-oxo group participates in C–H···O interactions, stabilizing crystal packing. Halogenated analogs (e.g., 4-bromo) form additional π-halogen interactions, increasing lattice stability .
  • Supramolecular Assembly : Cooperative C–H···O and π-π interactions (centroid distances: 3.75 Å) govern the crystal architecture of the target compound, whereas acetoxy-substituted derivatives form chains via O–H···O bonds .

Biological Activity

Ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the thiazolopyrimidine family. This class of compounds has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N2O3SC_{23}H_{26}N_2O_3S, with a molecular weight of approximately 426.54 g/mol. The compound features a thiazolo-pyrimidine core structure which is known for its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Thiazolopyrimidine derivatives have been shown to inhibit key enzymes involved in various metabolic pathways. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory processes .
  • Antimicrobial Activity : Research indicates that thiazolopyrimidine compounds exhibit significant antibacterial properties. They have been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics .
  • Antitumor Effects : The compound has shown promise as an antitumor agent by inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. This activity is linked to its ability to interfere with cellular signaling pathways .

Antimicrobial Activity

A study evaluating the antibacterial properties of thiazolopyrimidine derivatives found that ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl derivatives exhibited noteworthy activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies have demonstrated that ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl derivatives inhibit the growth of various cancer cell lines. Table 2 summarizes the IC50 values observed in these studies.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)20

Case Studies

  • Antimicrobial Efficacy : A case study published in MDPI demonstrated that derivatives of thiazolopyrimidines showed enhanced antibacterial activity when modified with electron-withdrawing groups on the phenyl ring. This modification increased potency against resistant bacterial strains .
  • Cancer Research : Another significant study highlighted the compound's ability to induce apoptosis in MCF-7 cells through activation of caspase pathways. This finding suggests potential for development into a therapeutic agent for breast cancer treatment .

Q & A

Synthesis and Reaction Optimization

Basic Q1: What are the common synthetic routes for preparing ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate? Methodological Answer: The compound is typically synthesized via multi-step reactions involving precursors like ethyl acetoacetate and aromatic aldehydes. A representative method involves refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid, substituted benzaldehyde (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in a glacial acetic acid/acetic anhydride mixture (1:1 v/v) for 8–10 hours . The product is recrystallized from ethyl acetate/ethanol (3:2) to yield crystals suitable for X-ray diffraction. Monitoring via TLC or HPLC ensures purity and reaction progress .

Advanced Q2: How can reaction conditions be optimized to mitigate side reactions during synthesis? Methodological Answer: Optimization involves controlling solvent polarity, temperature, and catalyst selection. For example, using polar aprotic solvents (e.g., DMF) with copper or palladium catalysts improves regioselectivity in arylidene formation . Steric hindrance from substituents (e.g., 2,4-dichlorophenyl) may require longer reaction times or elevated temperatures to achieve >75% yield . Kinetic studies using HPLC can identify side products, enabling adjustments to stoichiometry or solvent ratios .

Structural Confirmation and Analytical Techniques

Basic Q3: What analytical techniques are used to confirm the structure and purity of this compound? Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm substituent positions and stereochemistry. For example, the ethyl group at C2 appears as a triplet (~1.2 ppm) and quartet (~4.1 ppm) in 1^1H NMR .
  • X-ray Crystallography: Resolves the flattened boat conformation of the thiazolo-pyrimidine core and dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 453.12) .

Advanced Q4: How do substituents influence structural data contradictions in X-ray and NMR analyses? Methodological Answer: Electron-withdrawing groups (e.g., -NO2_2) or bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) distort the thiazolo-pyrimidine ring, leading to discrepancies in bond angles between X-ray and computational models. For example, C5 deviation from the pyrimidine plane increases from 0.224 Å to 0.31 Å with 3-nitrophenyl groups, necessitating DFT calculations to validate experimental data .

Reactivity and Functional Group Transformations

Basic Q5: Which functional groups in this compound are most reactive? Methodological Answer: The α,β-unsaturated ketone (3-oxo group) and ester moiety are primary reactive sites. The 3-oxo group undergoes nucleophilic additions (e.g., Grignard reactions), while the ester can hydrolyze to carboxylic acids under basic conditions . The benzylidene substituent at C2 participates in cycloaddition or oxidation reactions .

Advanced Q6: How do electronic effects of substituents direct regioselective transformations? Methodological Answer: Electron-donating groups (e.g., -OCH3_3 at the benzylidene ring) activate the C2 position for electrophilic substitution, whereas electron-withdrawing groups (e.g., -Cl) favor nucleophilic attack at C5. For instance, 4-methoxyphenyl substituents increase reactivity at C2 by 30% compared to 4-chlorophenyl analogs in Friedel-Crafts alkylation .

Biological Activity and Structure-Activity Relationships (SAR)

Basic Q7: What methodologies are used to evaluate the biological activity of this compound? Methodological Answer:

  • Antimicrobial Assays: Broth microdilution determines minimal inhibitory concentrations (MICs) against fungi (e.g., C. albicans) and bacteria. For example, derivatives with 3-nitrophenyl groups show MFC values of 100–200 μg/mL against A. niger .
  • Enzyme Inhibition: Kinase inhibition assays (e.g., EGFR-TK) use fluorescence-based protocols with IC50_{50} calculations .

Advanced Q8: How can SAR studies rationalize conflicting bioactivity data across derivatives? Methodological Answer: Contradictions arise from substituent polarity and steric effects. For instance, 2-fluorobenzylidene derivatives exhibit 5-fold higher antifungal activity than 2-methoxy analogs due to enhanced membrane permeability. Computational docking (e.g., AutoDock Vina) correlates -CF3_3 substituents with improved binding to fungal CYP51 (ΔG = −9.2 kcal/mol) .

Data Analysis and Interpretation

Basic Q9: Which analytical methods resolve conflicting spectral data during characterization? Methodological Answer:

  • 2D NMR (COSY, HSQC): Differentiates overlapping proton signals in crowded regions (e.g., aromatic protons at 7.2–7.8 ppm) .
  • HPLC-PDA: Identifies co-eluting impurities by comparing UV spectra (e.g., λmax_{\text{max}} 254 nm for thiazolo-pyrimidine vs. 280 nm for byproducts) .

Advanced Q10: How can crystallographic data reconcile discrepancies in molecular conformation predictions? Methodological Answer: Single-crystal X-ray data (e.g., CCDC 945623) validate DFT-optimized geometries. For example, the dihedral angle between thiazolo-pyrimidine and phenyl rings is 80.94° experimentally vs. 78.2° computationally. Refinement with SHELXL corrects thermal displacement parameters (Ueq_{\text{eq}} < 0.05 Å2^2) to resolve disorder .

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